molecular formula C40H60 B162413 9,9'-Di-cis-zeta-carotene CAS No. 72746-33-9

9,9'-Di-cis-zeta-carotene

Cat. No. B162413
CAS RN: 72746-33-9
M. Wt: 540.9 g/mol
InChI Key: BIWLELKAFXRPDE-ZURBLSRNSA-N
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Description

9,9’-Di-cis-zeta-carotene is a type of zeta-carotene, which belongs to the class of organic compounds known as carotenes . These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units . It is considered to be an isoprenoid lipid molecule .


Synthesis Analysis

The synthesis of 9,9’-Di-cis-zeta-carotene involves the activity of the enzyme zeta-carotene desaturase (ZDS), which catalyzes the cis- to trans-conversion of the 15-cis-bond in 9,15,9’-tri-cis-zeta-carotene, the product of phytoene desaturase, to form 9,9’-di-cis-zeta-carotene .


Molecular Structure Analysis

The molecular structure of 9,9’-Di-cis-zeta-carotene consists of a 40-carbon basal structure that includes a system of conjugated double bonds . The pattern of these conjugated double bonds determines their light-absorbing properties .


Chemical Reactions Analysis

The enzyme 9,9’-di-cis-zeta-carotene desaturase catalyzes the conversion of 9,9’-di-cis-zeta-carotene to 7,9,7’,9’-tetracis-lycopene .


Physical And Chemical Properties Analysis

9,9’-Di-cis-zeta-carotene is considered to be practically insoluble in water and is a relatively neutral molecule .

Scientific Research Applications

Carotenoid Biosynthesis in Plants

Carotenoids, including 9,9'-Di-cis-zeta-carotene, play crucial roles in plant biology. A study by Li, Murillo, and Wurtzel (2007) identified the maize Y9 gene, which is essential for the isomerization of 15-cis-zeta-carotene to this compound. This step is critical in the carotenoid biosynthesis pathway in plants. They discovered that recessive y9 alleles result in the accumulation of 9,15,9'-tri-cis-zeta-carotene in dark plant tissues, contrasting with the accumulation of this compound in ZDS mutants. This finding underscores the role of this compound in the carotenoid biosynthesis pathway, highlighting its importance in plant physiology and development (Li, Murillo, & Wurtzel, 2007).

Carotene Desaturation and Isomerization

Breitenbach and Sandmann (2005) explored the role of zeta-carotene cis isomers, including this compound, as products and substrates in plant carotenoid biosynthesis pathways to lycopene. They found that the desaturation of phytoene to 9,15,9'-tri-cis-zeta-carotene, followed by isomerization to this compound, is crucial for the production of lycopene, a key carotenoid. This study provides insight into the biochemical processes involving this compound and its significance in the broader context of carotenoid biosynthesis in plants (Breitenbach & Sandmann, 2005).

Role in Light-Independent Carotenoid Biosynthesis

Proctor et al. (2022) demonstrated the necessity of Zeta-Carotene Isomerase (Z-ISO) for light-independent carotenoid biosynthesis in cyanobacteria. This enzyme catalyzes the conversion of 9,15,9'-tri-cis-zeta-carotene to this compound, highlighting the importance of this compound in the carotenoid biosynthesis pathway, especially during periods of darkness. This study extends the relevance of this compound beyond plants to other photosynthetic organisms, illustrating its fundamental role in carotenoid biosynthesis (Proctor et al., 2022).

Quantification in Biological Samples

Qin et al. (2008) developed a method for quantifying 9-cis beta-carotene and zeta-carotene in biological samples. This method is crucial for understanding the biological activities of carotenoids like this compound in various biological contexts. Their approach offers a way to measure the concentration of these carotenoids in different samples, contributing to our understanding of their distribution and potential roles in biological systems (Qin et al., 2008).

Mechanism of Action

The enzyme zeta-carotene desaturase (ZDS) is involved in the conversion of zeta-carotene to lycopene . The expression of ZDS can be downregulated by RNA interference, which results in significant changes in the expression of other genes involved in the carotenoid biosynthetic pathway .

Future Directions

The role of zeta-carotene desaturase (ZDS) in the carotenoid biosynthetic pathway has been studied in plants like maize and tomato . These studies imply a potential for ZDS in carotenoid enhancement through genetic engineering of the carotenoid pathway . Further analysis of this new gene-controlled step is critical to understanding regulation of this essential biosynthetic pathway .

properties

IUPAC Name

(6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWLELKAFXRPDE-ZURBLSRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)\C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030374
Record name Zeta-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

72746-33-9
Record name ζ-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72746-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name zeta-Carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072746339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zeta-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ZETA.-CAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341QZ5N3E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 9,9'-di-cis-zeta-carotene in plant carotenoid biosynthesis?

A1: this compound is a key intermediate in the carotenoid biosynthesis pathway in plants. It is formed from 9,15,9'-tri-cis-zeta-carotene through the action of the Z-ISO enzyme, which isomerizes the 15-cis double bond to a trans configuration []. This isomerization step is crucial because this compound serves as the specific substrate for zeta-carotene desaturase (ZDS) []. ZDS catalyzes further desaturation steps, ultimately leading to the production of lycopene, a precursor for a wide range of carotenoids with essential functions in plants.

Q2: How does the study on the maize y9 locus contribute to our understanding of this compound's role?

A2: The study on the maize y9 locus identified a novel gene, Y9, encoding the Z-ISO enzyme responsible for the conversion of 9,15,9'-tri-cis-zeta-carotene to this compound []. Mutant y9 alleles resulted in the accumulation of 9,15,9'-tri-cis-zeta-carotene, confirming the role of Y9/Z-ISO in producing the correct isomer for ZDS activity []. This finding highlights the importance of this compound as a critical branch point in the pathway, where specific isomerization dictates the flow towards downstream carotenoid production.

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